molecular formula C40H42O12 B1670364 9,9'-Di-O-(E)-feruloylsecoisolariciresinol CAS No. 56973-66-1

9,9'-Di-O-(E)-feruloylsecoisolariciresinol

Cat. No.: B1670364
CAS No.: 56973-66-1
M. Wt: 714.8 g/mol
InChI Key: MOFDLYLEJWQRHD-KYHQCPCQSA-N
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Description

“9,9’-Di-O-(E)-feruloylsecoisolariciresinol” is a compound that has been identified in the kernels, shells, and involucres parts of Castanea mollissima Blume (Chinese chestnut) . It is one of the bioactive compounds present in this plant .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of Kaempferol 3-O-(3’’,6’’-Di-O-E-p-coumaroyl)-β-D-glucopyranoside involves efficient glycosylation of Flavonol 3-OH with Glycosyl ortho-Alkynylbenzoates as donors .

Scientific Research Applications

Neuroprotective Activities

9,9'-Di-O-(E)-feruloylsecoisolariciresinol, along with other secoisolariciresinol derivatives, has been found to possess neuroprotective effects. Research has shown that these compounds significantly attenuated glutamate-induced oxidative stress in HT22 hippocampal cells. This highlights their potential in the treatment of neurological disorders associated with oxidative stress (Lee et al., 2010).

Cytotoxic Properties

Certain derivatives of secoisolariciresinol, including this compound, have been shown to exhibit cytotoxic activities against various cancer cell lines. This compound has been isolated from plants like Cinnamomum osmophloeum and has displayed significant activities against human liver and oral cancer cells (Chen et al., 2010).

Anti-Inflammatory and Anti-Osteoporosis Effects

A dibenzylbutane lignan enriched in Litsea cubeba, this compound, has displayed anti-inflammatory activity and potential anti-osteoporosis/anti-rheumatoid arthritis properties. This derivative was found to promote osteoblastogenesis and bone formation while suppressing osteoclastogenesis, indicating its potential in bone health management (Peng et al., 2018).

Antioxidant Activity

Research on dietary ferulic acid, a significant antioxidant, shows that it is released by feruloyl esterase from food matrices. This implies that derivatives like this compound could play a role in dietary antioxidant activity, contributing to overall health and well-being (Wang et al., 2004).

Potential in Drug Discovery

While not directly related to this compound, the broader field of drug discovery, which includes the study and application of compounds like this, has seen significant advancements in recent years. The integration of molecular biology and genomics in drug research opens up new avenues for the exploration of such compounds (Drews, 2000).

Properties

IUPAC Name

[(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxybutyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H42O12/c1-47-35-19-25(5-11-31(35)41)9-15-39(45)51-23-29(17-27-7-13-33(43)37(21-27)49-3)30(18-28-8-14-34(44)38(22-28)50-4)24-52-40(46)16-10-26-6-12-32(42)36(20-26)48-2/h5-16,19-22,29-30,41-44H,17-18,23-24H2,1-4H3/b15-9+,16-10+/t29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFDLYLEJWQRHD-KYHQCPCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(COC(=O)C=CC2=CC(=C(C=C2)O)OC)C(CC3=CC(=C(C=C3)O)OC)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]([C@H](COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC)COC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H42O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101103789
Record name 1,1′-[(2R,3R)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediyl] bis[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

714.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56973-66-1
Record name 1,1′-[(2R,3R)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediyl] bis[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56973-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-[(2R,3R)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediyl] bis[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does DFS impact adipogenesis (fat cell formation)?

A1: Research suggests that DFS inhibits adipogenesis in a dose- and time-dependent manner in 3T3-L1 pre-adipocytes []. This inhibitory effect is linked to the downregulation of key adipogenic factors and regulators of lipid metabolism. Specifically, DFS appears to suppress cell cycle regulators, leading to cell cycle arrest at the G0/G1 phase. This arrest suggests that DFS interferes with mitotic clonal expansion, a crucial early step in adipogenesis [].

Q2: What molecular pathways are involved in DFS's anti-adipogenic activity?

A2: Studies indicate that DFS reduces the phosphorylation of Akt, a protein kinase involved in various cellular processes including growth and metabolism. Concurrently, DFS increases the levels of Forkhead box protein-O1 (FOXO1), a transcription factor involved in regulating cell cycle, apoptosis, and glucose metabolism. The combined effect of reduced Akt phosphorylation and increased FOXO1 likely contributes to DFS's ability to inhibit adipogenesis [].

Q3: Beyond adipogenesis, does DFS exhibit other potential therapeutic activities?

A3: While research is ongoing, DFS has shown promising cytotoxic effects against several cancer cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW480 []. Its potency in these in vitro assays was comparable to cisplatin, a widely used chemotherapy drug. This suggests DFS warrants further investigation as a potential anti-cancer agent.

Q4: What is the source of 1,4-O-Diferuloylsecoisolariciresinol (DFS)?

A4: 1,4-O-Diferuloylsecoisolariciresinol has been isolated and identified in several plant species. One notable source is Alnus japonica, a tree species commonly known as the Japanese alder []. It has also been found in Hypericum androsaemum [], a flowering plant known as Tutsan. These plants are potential sources of DFS for further research and potential development.

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